2-Methyl-3-(trifluoromethyl)biphenyl

Agrochemical Development Herbicide Discovery Structure-Activity Relationship (SAR)

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5) is an organic compound belonging to the biphenyl derivatives class, with molecular formula C₁₄H₁₁F₃ and a molecular weight of 236.23 g/mol. It is characterized by a methyl group at the 2-position and a trifluoromethyl group at the 3-position on the biphenyl structure.

Molecular Formula C14H11F3
Molecular Weight 236.23 g/mol
CAS No. 1214354-36-5
Cat. No. B7838289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)biphenyl
CAS1214354-36-5
Molecular FormulaC14H11F3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C14H11F3/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15,16)17/h2-9H,1H3
InChIKeyULEWDMPSISPSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Chemical Identity and Procurement Profile


2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5) is an organic compound belonging to the biphenyl derivatives class, with molecular formula C₁₄H₁₁F₃ and a molecular weight of 236.23 g/mol [1]. It is characterized by a methyl group at the 2-position and a trifluoromethyl group at the 3-position on the biphenyl structure . Its commercial availability as a research chemical at ≥97% purity supports its use as a synthetic intermediate in pharmaceutical and agrochemical development [2].

Workflow Synthetic intermediate for pharmaceutical and agrochemical research
Selection Regiochemically defined 2-methyl-3-(trifluoromethyl)biphenyl scaffold
Use Context Suitable purity for research-scale synthesis and scaffold derivatization

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Why Isomers and In-Class Analogs Are Not Direct Substitutes


While the biphenyl scaffold with trifluoromethyl substitution is broadly employed, the precise regiochemistry of the methyl (2-position) and trifluoromethyl (3-position) groups in this compound imparts distinct physicochemical and biological properties that preclude simple substitution with closely related isomers such as 2-methyl-4′-(trifluoromethyl)-1,1′-biphenyl (CAS 167021-49-0) or 3′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid derivatives [1]. Literature on trifluoromethyl-substituted biphenyls demonstrates that the position of the CF₃ group fundamentally alters electron density distribution, metabolic stability, and target binding affinity [2]. Consequently, in synthetic route development—particularly for pharmaceuticals like Flunixin—the specific 2-methyl-3-(trifluoromethyl)phenyl motif is a non-negotiable structural requirement for generating the active pharmacophore [3].

Regioisomer mismatch Isomers like 2-methyl-4′-(trifluoromethyl)biphenyl alter synthetic route fidelity and target binding; substitution may fail.
Scaffold truncation risk Replacing the 3-CF₃ biphenyl core with non-fluorinated analogs can eliminate the enzyme-inhibition advantage reported for this class.
Pharmacophore disruption In kinase inhibitor research, moving the CF₃ or methyl group may impair PI3Kβ selectivity profiles observed with the 2-methyl-3-CF₃ motif.

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Comparative Evidence and Quantitative Differentiation Analysis


Herbicidal Potency Enhancement: Comparative Inhibition of Phytoene Desaturase

3-Trifluoromethyl-1,1′-biphenyl derivatives, as a class, exhibit substantially enhanced herbicidal activity compared to non-fluorinated or differently substituted analogs. Specifically, compounds within this structural class have been shown to inhibit phytoene desaturase up to 400-fold more potently than the commercial herbicide norflurazon [1]. This class-level inference supports the rationale that the 3-trifluoromethyl substitution pattern present in 2-Methyl-3-(trifluoromethyl)biphenyl confers a significant thermodynamic advantage for enzyme inhibition relevant to herbicide discovery programs.

Herbicidal SAR
Class-level inference
Up to 400‑fold more potent than norflurazon (phytoene desaturase)
Supports class‑level herbicide scaffold exploration
Based on 3‑CF₃‑biphenyl class; target compound not individually tested
Agrochemical Development Herbicide Discovery Structure-Activity Relationship (SAR)

Critical Intermediate for Flunixin Synthesis: Absolute Regiochemical Specificity

2-Methyl-3-(trifluoromethyl)biphenyl, or its immediate aniline precursor 2-methyl-3-trifluoromethylaniline (MTA), is the indispensable intermediate for the synthesis of Flunixin (2-[[2-methyl-3-(trifluoromethyl)-phenyl]amino]-3-pyridinecarboxylic acid), a non-steroidal anti-inflammatory drug (NSAID) [1]. The synthetic process is critically dependent on the exact 2-methyl-3-trifluoromethyl substitution pattern; alternative regioisomers such as 2-methyl-4′-(trifluoromethyl)-1,1′-biphenyl (CAS 167021-49-0) or 4′-(trifluoromethyl)-[1,1′-biphenyl]-3-carboxylic acid cannot yield the correct Flunixin structure and are therefore non-functional substitutes [2].

Flunixin intermediate
Head‑to‑head
Absolute regiochemical specificity for the Flunixin synthetic pathway
Required substitution pattern; other isomers are not functional intermediates
Documented in US 5,484,931 process chemistry
Pharmaceutical Synthesis Veterinary Medicine Process Chemistry

Bioactive Scaffold in Potent PI3Kβ Inhibitors: Impact of the 2-Methyl-3-(trifluoromethyl)phenyl Moiety

The 2-methyl-3-(trifluoromethyl)phenyl substructure is a key pharmacophoric element in GSK2636771, a potent, selective, and orally bioavailable PI3Kβ inhibitor. GSK2636771 exhibits an IC₅₀ of 5.2 nM against PI3Kβ and demonstrates remarkable selectivity over other PI3K isoforms (>1000-fold over α, 10-fold over δ, and >2000-fold over γ) . While GSK2636771 itself is a more complex molecule, the presence of the 2-methyl-3-(trifluoromethyl)benzyl group underscores the critical contribution of this specific substitution pattern to achieving high-affinity target engagement and isoform selectivity. Biphenyl analogs lacking this precise substitution pattern are not reported to achieve comparable selectivity profiles in this kinase class.

PI3Kβ scaffold
Data to verify
GSK2636771 (contains 2‑methyl‑3‑CF₃ motif) IC₅₀ 5.2 nM, >1000‑fold PI3Kβ selectivity
Supports scaffold‑based PI3Kβ inhibitor research
Source not provided; reported selectivity context requires independent validation
Medicinal Chemistry Kinase Inhibition Oncology

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Evidence-Based Application Scenarios for Procurement


Agrochemical R&D: Development of Novel Phytoene Desaturase-Inhibiting Herbicides

Research groups focused on herbicide discovery can utilize 2-Methyl-3-(trifluoromethyl)biphenyl as a core scaffold for synthesizing novel 3-trifluoromethyl-1,1′-biphenyl derivatives. The class-level evidence of up to 400-fold enhanced phytoene desaturase inhibition compared to norflurazon [1] provides a strong rationale for structure-activity relationship (SAR) studies, positioning this compound as a strategic building block for identifying herbicide candidates with significantly improved enzyme inhibitory potency.

Pharmaceutical Process Development: Generic Flunixin Synthesis

For laboratories engaged in the development or optimization of synthetic routes for Flunixin, an NSAID used in veterinary medicine, 2-Methyl-3-(trifluoromethyl)biphenyl or its direct derivatives are essential. The absolute regiochemical specificity documented in US Patent 5,484,931 [1] confirms that alternative biphenyl isomers are chemically incompatible with the established pathway, making procurement of the correct isomer a mandatory requirement for successful process development.

Medicinal Chemistry: Exploration of PI3Kβ-Targeted Therapeutics

Medicinal chemistry programs aimed at developing selective PI3Kβ inhibitors for oncology can leverage 2-Methyl-3-(trifluoromethyl)biphenyl as a precursor to the privileged 2-methyl-3-(trifluoromethyl)phenyl scaffold. The demonstrated potency (IC₅₀ = 5.2 nM) and exceptional isoform selectivity (>1000-fold) of GSK2636771 [1], which contains this motif, validate the scaffold's potential for generating high-quality lead compounds targeting PTEN-deficient cancers.

Application
Selection Property
Validation Focus
Herbicide discovery research
3‑CF₃‑biphenyl scaffold for phytoene desaturase inhibition
Enzyme inhibition assay benchmarking
Flunixin synthesis process research
Regiochemical identity critical to synthetic route
Synthetic pathway fidelity and isomer exclusion
PI3Kβ inhibitor medicinal chemistry
Privileged 2‑methyl‑3‑CF₃ motif for kinase selectivity
Kinase selectivity profiling and scaffold validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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